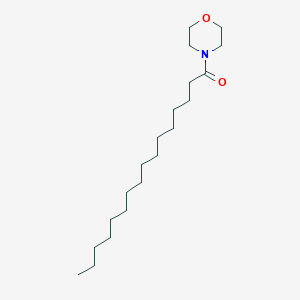

1-(Morpholin-4-yl)hexadecan-1-one

Description

Contextualization within Morpholine (B109124) Chemistry

The morpholine ring is a highly valued scaffold in medicinal chemistry, often referred to as a "privileged structure". nih.govresearchgate.net This is due to its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net As a heterocyclic secondary amine, morpholine can improve the pharmacokinetic profile of drug candidates by enhancing properties like aqueous solubility and permeability. biosynce.comacs.orgnih.gov

The presence of both a nitrogen and an oxygen atom in the chair-like conformation of the morpholine ring allows for a range of interactions with biological targets, including hydrogen bonding and electrostatic interactions. biosynce.com Its basic nitrogen atom gives it a pKa value close to the pH of blood, which can be advantageous for bioavailability. acs.orgnih.gov Consequently, the morpholine moiety is a key component in numerous approved drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibiotic agents. nih.govnih.govresearchgate.netwikipedia.org For example, the antibiotic Linezolid and the anticancer agent Gefitinib feature a morpholine ring in their structures. researchgate.netwikipedia.org

The versatility of morpholine extends to its use in organic synthesis as a building block and a solvent. wikipedia.org Its derivatives are explored for various applications, not only in pharmaceuticals but also in agrochemicals, where they have shown insecticidal, fungicidal, and herbicidal properties. acs.org

Table 1: Properties and Applications of Morpholine Derivatives in Research

| Property/Application | Description | Key References |

|---|---|---|

| Physicochemical Properties | Enhances solubility and permeability of molecules due to its polar nature and basic nitrogen. | biosynce.comacs.orgnih.gov |

| Pharmacological Activities | Found in drugs with anticancer, anti-inflammatory, antiviral, and antimicrobial activities. | researchgate.netresearchgate.netnih.gov |

| Drug Design | Considered a "privileged structure" that can improve the drug-like properties of a compound. | nih.govresearchgate.net |

| Central Nervous System (CNS) | Used in CNS drug discovery to improve blood-brain barrier penetration and interact with specific receptors. | acs.orgnih.gov |

| Agrochemicals | Derivatives exhibit insecticidal, fungicidal, and herbicidal properties. | acs.org |

Significance of the Hexadecanoyl Moiety in Chemical Research

The hexadecanoyl group is the acyl form of palmitic acid, a 16-carbon saturated fatty acid. frontiersin.org Its primary significance in academic research lies in its role in protein palmitoylation, a reversible post-translational lipid modification. nih.govwikipedia.org In this process, a palmitoyl (B13399708) group is covalently attached to cysteine residues of a protein, forming a thioester bond. frontiersin.orgnih.gov

Palmitoylation plays a crucial role in regulating numerous cellular processes by:

Enhancing Protein Hydrophobicity: This modification increases the protein's affinity for cellular membranes, anchoring it to specific locations like the plasma membrane or the Golgi apparatus. nih.govwikipedia.org

Subcellular Trafficking: The reversible nature of palmitoylation allows for dynamic shuttling of proteins between different membrane compartments, thereby controlling their function and interactions. nih.govwikipedia.org

Modulating Protein-Protein Interactions: Palmitoylation can facilitate the clustering of proteins within membrane microdomains, such as lipid rafts, influencing signaling cascades. wikipedia.orgyoutube.com

This modification is vital for the proper function of a vast number of proteins, including signaling proteins (like G-protein-coupled receptors), synaptic proteins, and enzymes. nih.govwikipedia.org Dysregulation of protein palmitoylation has been linked to various diseases, including neurological disorders and cancer. nih.gov

Table 2: Key Aspects of Protein Palmitoylation

| Aspect | Description | Key References |

|---|---|---|

| Definition | Reversible covalent attachment of a 16-carbon palmitoyl group to cysteine residues of proteins. | frontiersin.orgnih.govwikipedia.org |

| Function | Regulates protein localization, trafficking between cellular compartments, and stability. | frontiersin.orgnih.gov |

| Mechanism | Catalyzed by a family of enzymes known as protein palmitoyltransferases (PATs). | nih.govnih.gov |

| Biological Importance | Crucial for neurotransmission, cell signaling, and neuronal development. | nih.gov |

| Disease Relevance | Aberrant palmitoylation is implicated in neurological diseases and cancer. | nih.gov |

Current Research Landscape and Future Directions for 1-(Morpholin-4-yl)hexadecan-1-one

Currently, there is a lack of specific, in-depth academic studies focused solely on this compound. Its presence is noted in chemical databases, which provide basic physicochemical properties.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5299-68-3 | letopharm.com |

| Molecular Formula | C20H39NO2 | letopharm.com |

| Molecular Weight | 325.53 g/mol | letopharm.com |

| Boiling Point | 453.6°C at 760 mmHg | letopharm.com |

| Density | 0.927 g/cm³ | letopharm.com |

Given the well-defined roles of its constituent parts, the research value of this compound can be inferred. The compound represents a synthetically accessible molecule that combines a biologically active amine scaffold with a biologically significant lipid chain.

Future research involving this compound could potentially explore several avenues:

Probes for Studying Palmitoylation: The molecule could serve as a chemical tool or probe to study the enzymes involved in palmitoylation and depalmitoylation. The morpholine group could be used as a handle for attaching reporter tags (like fluorophores or biotin) to visualize or track the lipid moiety in cellular systems.

Lead Compound in Drug Discovery: Leveraging the "privileged" nature of the morpholine scaffold, this compound could be a starting point for developing new therapeutic agents. The long lipid tail could target proteins or processes at the membrane interface, while the morpholine could be modified to optimize potency, selectivity, and pharmacokinetic properties.

Inhibitor Development: The compound might act as a competitive inhibitor for enzymes that utilize palmitoyl-CoA as a substrate. By mimicking the fatty acid substrate, it could potentially modulate the activity of protein acyltransferases or other lipid-metabolizing enzymes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylhexadecan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(22)21-16-18-23-19-17-21/h2-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXWLOVEZJWZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967449 | |

| Record name | 1-(Morpholin-4-yl)hexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-68-3 | |

| Record name | NSC3149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Morpholin-4-yl)hexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Chemistry Methodologies for 1 Morpholin 4 Yl Hexadecan 1 One

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating 1-(Morpholin-4-yl)hexadecan-1-one from complex mixtures, a common requirement in both synthetic chemistry and potential metabolic studies. The choice of method depends on the compound's physicochemical properties, such as its volatility and polarity.

Gas Chromatography (GC)

Gas chromatography is a viable technique for the analysis of this compound, although its high molecular weight and low volatility present challenges. Long-chain fatty acid amides are typically high-melting, wax-like substances that require high temperatures for volatilization. oup.com Direct analysis on a GC system is possible, and unlike free morpholine (B109124) which often requires derivatization to improve volatility and chromatographic behavior, N-acyl amides can sometimes be analyzed directly. oup.comnih.govnih.govresearchgate.net

For analogous long-chain amides, alkaline-treated capillary columns have been shown to provide good peak symmetry and resolution. oup.com A non-polar or medium-polarity stationary phase, such as one based on polysiloxanes (e.g., DB-5 or DB-1701), would be suitable. nih.gov Given the compound's structure, a temperature-programmed analysis would be necessary, with a high final oven temperature to ensure elution.

Table 1: Illustrative GC Parameters for Analysis of Long-Chain Amides (Note: These are representative conditions for analogous compounds and would require optimization for this compound)

| Parameter | Value |

| Column | Alkaline-treated capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280 - 300 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 320 °C, hold for 10 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is often more suitable for analyzing large, non-volatile molecules like this compound. youtube.com Reversed-phase HPLC is the most common mode used for the separation of fatty acid amides. epa.govnih.govaocs.org In this technique, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the long hexadecyl chain of the molecule and the stationary phase. A gradient elution is typically employed, starting with a more polar mobile phase (e.g., a high percentage of water with a modifier like acetonitrile (B52724) or methanol) and gradually increasing the proportion of the organic solvent to elute the compound. nih.gov

Table 2: Typical Reversed-Phase HPLC Conditions for Fatty Acid Amides (Note: These are representative conditions and would require optimization for this compound)

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at low wavelength, e.g., 200-210 nm) or Charged Aerosol Detector (CAD) |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

For unambiguous identification and quantification, chromatography is coupled with mass spectrometry.

GC-MS: In GC-MS analysis, the gas chromatograph separates the components of a mixture before they enter the mass spectrometer, which acts as a highly specific detector. nih.gov For this compound, electron ionization (EI) would likely be used, generating a reproducible fragmentation pattern that can serve as a chemical fingerprint for identification. researchgate.net This technique is particularly powerful for confirming the presence of the compound in complex samples. nih.gov

LC-MS: LC-MS is arguably the most powerful technique for the analysis of this compound. nih.govnih.gov It combines the excellent separation capabilities of HPLC for non-volatile compounds with the sensitive and selective detection of mass spectrometry. youtube.comnih.gov Electrospray ionization (ESI) in the positive ion mode would be the preferred ionization method, as the morpholine nitrogen can be readily protonated to form the [M+H]⁺ ion. researchgate.netspringernature.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This provides a high degree of certainty in identification, even at trace levels. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution. nih.gov For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like COSY and HMQC) would provide a complete structural assignment. researchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the morpholine ring and the long alkyl chain. The protons on the carbons adjacent to the nitrogen and the carbonyl group would be shifted downfield. mdpi.com

Morpholine protons: Typically appear as multiplets in the range of 3.4-3.7 ppm. The protons alpha to the nitrogen atom are distinct from those alpha to the oxygen atom.

Alkyl chain protons: The α-methylene group (CH₂) next to the carbonyl would appear as a triplet around 2.3 ppm. The bulk of the methylene (B1212753) groups in the chain would form a broad multiplet around 1.2-1.6 ppm. The terminal methyl (CH₃) group would be a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl carbon (C=O): This would be the most downfield signal, typically in the range of 170-175 ppm.

Morpholine carbons: The carbons adjacent to the nitrogen and oxygen would appear in the range of 40-70 ppm. nih.gov

Alkyl chain carbons: The α-carbon to the carbonyl would be around 30-40 ppm, while the other chain carbons would resonate between 20-35 ppm, and the terminal methyl carbon would be the most upfield signal around 14 ppm. pdx.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values based on analogous structures and general NMR principles. rsc.org Solvent: CDCl₃)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~172 |

| Morpholine H (α to N) | ~3.6 (m, 4H) | ~45 |

| Morpholine H (α to O) | ~3.7 (m, 4H) | ~67 |

| α-CH₂ (to C=O) | ~2.3 (t, 2H) | ~34 |

| β-CH₂ | ~1.6 (m, 2H) | ~25 |

| (CH₂)₁₂ | ~1.25 (br s, 24H) | ~29-30 |

| Terminal CH₃ | ~0.88 (t, 3H) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatography, is key for both identification and structural analysis. researchgate.netacs.org The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For this compound, under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would be selected and fragmented. Key fragment ions would be expected from the cleavage of the amide bond.

[M+H]⁺: The parent ion would be observed at m/z corresponding to the molecular weight plus a proton (C₂₀H₃₉NO₂ + H⁺ = 342.5).

Key Fragments: A prominent fragment would likely be the morpholinium acylium ion at m/z 114, resulting from cleavage of the bond between the carbonyl carbon and the alkyl chain. Another significant fragment would be the protonated morpholine ion at m/z 88. The fragmentation of the long alkyl chain would also produce a series of ions separated by 14 Da (CH₂).

Table 4: Expected Key Mass Fragments for this compound in ESI-MS/MS (Note: Based on common fragmentation patterns of N-acyl amides. nih.govaocs.org)

| m/z (charge-to-mass ratio) | Proposed Identity |

| 342.5 | [M+H]⁺ (Parent Ion) |

| 114.1 | [C₅H₈NO]⁺ (Morpholinium acylium ion) |

| 88.1 | [C₄H₁₀NO]⁺ (Protonated Morpholine) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its functional groups. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group. Due to the electronic effects of the nitrogen atom in the morpholine ring, this peak is typically observed in the range of 1630-1670 cm⁻¹.

Another key feature is the C-N stretching vibration of the amide, which appears in the region of 1200-1290 cm⁻¹. The presence of the morpholine ring will also give rise to characteristic C-O-C stretching vibrations, typically observed as strong bands in the 1070-1150 cm⁻¹ region. The long hexadecyl chain will be evident from the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups, appearing around 2850-2960 cm⁻¹, and the C-H bending vibrations in the 1350-1470 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide C=O | Stretching | 1630 - 1670 | Strong |

| Amide C-N | Stretching | 1200 - 1290 | Medium to Strong |

| Morpholine C-O-C | Asymmetric Stretching | 1070 - 1150 | Strong |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Alkyl CH₂ | Bending (Scissoring) | ~1465 | Medium |

| Alkyl CH₃ | Bending | ~1375 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For saturated fatty acids and their derivatives, such as this compound, significant UV absorption is not expected in the 200-800 nm range due to the absence of extensive chromophoric systems. nih.gov The primary electronic transition in the amide group is a π → π* transition, which typically occurs at wavelengths below 200 nm.

A weak n → π* transition of the carbonyl group may be observed as a shoulder around 210-230 nm. nih.gov However, it is important to note that UV absorption in this region for long-chain fatty acid derivatives can often be attributed to impurities, such as unsaturated species, rather than the saturated molecule itself. nih.gov Therefore, UV-Vis spectroscopy is more commonly used for quantitative analysis at a fixed wavelength where the compound exhibits some absorbance, rather than for detailed structural identification.

Table 2: Potential UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | Amide C=O | ~210 - 230 nm | Low |

| π → π | Amide C=O | < 200 nm | High |

Electroanalytical Techniques

Electroanalytical techniques offer sensitive and selective methods for the analysis of electroactive compounds. While the saturated alkyl chain and the morpholine ring in this compound are not readily electroactive, the amide group can undergo electrochemical oxidation or reduction under specific conditions. acs.org

Voltammetric Methods: Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could potentially be employed to study the electrochemical behavior of this compound. The oxidation of the amide group might be achievable at a suitable electrode material, such as a glassy carbon or a gold electrode, at a positive potential. acs.org The specifics of the potential and current would depend on the supporting electrolyte and solvent system used.

Potentiometric Methods: Potentiometry, which measures the potential of an electrochemical cell under zero current conditions, could be utilized for quantitative analysis. unimed.edu.ng An ion-selective electrode (ISE) sensitive to a derivative of the compound or a product of a specific reaction could be developed.

Amperometric Methods: In amperometry, the current is measured as a function of time at a fixed potential. tcd.ie This technique could be applied in conjunction with a separation method like liquid chromatography for sensitive detection (LC-EC).

The development of a specific electroanalytical method for this compound would require experimental optimization of parameters such as electrode material, pH, and solvent.

Qualitative and Quantitative Analysis Protocols

For the definitive identification and quantification of this compound, hyphenated chromatographic techniques are the methods of choice.

Qualitative Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound can be analyzed by GC-MS. acs.orglibretexts.org In GC, the compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides a mass spectrum, which is a fingerprint of the molecule. libretexts.org The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information, such as the loss of the morpholine ring or fragments from the alkyl chain. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also highly suitable, particularly for less volatile or thermally labile samples. nih.govresearchgate.net Reversed-phase HPLC would separate the compound based on its hydrophobicity. The mass spectrometer, often a tandem mass spectrometer (MS/MS), allows for highly selective and sensitive detection through methods like selected reaction monitoring (SRM). nih.govresearchgate.net

Quantitative Analysis:

Both GC-MS and LC-MS/MS are excellent for quantitative analysis. libretexts.orgnih.govresearchgate.net The process typically involves creating a calibration curve using standards of known concentrations. An internal standard, a compound with similar chemical properties but a different mass, is often added to the samples and standards to improve the accuracy and precision of the quantification. libretexts.org

Table 3: Chromatographic and Mass Spectrometric Parameters for Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detection Mode | Key Measurement |

| GC-MS | Non-polar (e.g., DB-5ms) | Helium | Electron Ionization (EI) | Retention time, Mass spectrum (m/z) |

| LC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water | Electrospray Ionization (ESI) | Retention time, Precursor/Product ion transitions |

High-Throughput Screening Analytical Techniques

In the context of drug discovery and development, high-throughput screening (HTS) allows for the rapid testing of large numbers of compounds. nih.gov Given the structure of this compound, which contains a long lipophilic chain and a polar head group, it could be a candidate for screening as an enzyme inhibitor, particularly for enzymes that process lipophilic substrates.

Enzyme Inhibition Assays:

Assays for Lipolytic Enzymes: HTS assays are commonly used to find inhibitors of lipases and esterases. nih.gov These assays often employ chromogenic or fluorogenic substrates that release a colored or fluorescent product upon enzymatic cleavage. A decrease in the signal in the presence of this compound would indicate inhibition.

Acyltransferase Inhibition Assays: The compound could also be screened against acyltransferases, enzymes that transfer fatty acid chains. acs.orgnih.gov An example is the acylation-coupled lipophilic induction of polarization (Acyl-cLIP) assay, which is a fluorescence polarization-based method suitable for HTS. acs.orgnih.gov

Assay Formats:

These assays are typically performed in microtiter plates (e.g., 96, 384, or 1536-well plates) and read using automated plate readers. nih.gov The data is then analyzed to identify "hits," which are compounds that show significant activity.

Table 4: Potential High-Throughput Screening Assays

| Assay Type | Principle | Detection Method | Potential Target Class |

| Lipase (B570770) Inhibition | Competitive or non-competitive inhibition of lipase activity | Colorimetric or Fluorimetric | Hydrolases |

| Acyltransferase Inhibition | Inhibition of fatty acid transfer | Fluorescence Polarization | Transferases |

Structure Activity Relationship Sar Studies of 1 Morpholin 4 Yl Hexadecan 1 One and Its Analogues

Systematic Structural Modifications of the Hexadecanoyl Chain

The hexadecanoyl chain, a 16-carbon saturated fatty acid moiety, is a dominant feature of the molecule, contributing significantly to its lipophilicity. Modifications to this chain can profoundly affect the compound's pharmacokinetic properties and its interaction with biological targets. Key modifications include altering the chain length, introducing unsaturation, and adding branches or cyclic groups.

Chain Length Variation: Shortening or lengthening the acyl chain from the original 16 carbons can modulate the molecule's ability to fit into hydrophobic pockets of a target protein. A shorter chain may not fully occupy the binding site, leading to weaker van der Waals interactions and reduced potency. Conversely, a longer chain might introduce steric hindrance or unfavorable interactions. Optimal activity is often observed within a specific range of chain lengths.

Introduction of Unsaturation: Incorporating double or triple bonds into the hexadecanoyl chain introduces conformational rigidity. A cis-double bond, for example, introduces a distinct "kink" in the chain, which can orient the morpholine (B109124) headgroup differently within a binding site compared to the flexible saturated chain. The position and geometry (cis/trans) of the unsaturation are critical determinants of biological activity.

Branching and Cycloalkylation: Adding methyl or other small alkyl groups as branches on the chain increases its steric bulk. This can enhance selectivity for a specific target if the binding pocket has a complementary shape, but it can also decrease activity if it clashes with the receptor surface. Incorporating a cyclopropyl (B3062369) or cyclohexyl group can similarly restrict conformation and explore different regions of the binding site.

| Analogue | Modification to Hexadecanoyl Chain | Predicted Impact on Activity |

|---|---|---|

| 1-(Morpholin-4-yl)dodecan-1-one | Shorter chain (12 carbons) | Potentially decreased due to reduced hydrophobic interactions. |

| 1-(Morpholin-4-yl)octadecan-1-one | Longer chain (18 carbons) | Variable; may increase or decrease depending on binding site volume. |

| 1-(Morpholin-4-yl)oleoyl-1-one | Cis-double bond at C9 | Altered conformation; may enhance or disrupt binding. |

| 1-(Morpholin-4-yl)-14-methylpentadecan-1-one | Terminal branching | May improve selectivity or cause steric hindrance. |

Derivatization of the Morpholine Ring System

The morpholine ring serves as a polar, hydrogen bond-accepting headgroup. Its derivatization can fine-tune the electronic properties, steric profile, and metabolic stability of the compound. The morpholine moiety is a versatile scaffold in medicinal chemistry, known to improve the pharmacokinetic profiles of bioactive molecules. researchgate.net

Modifications often focus on positions 2, 3, 5, and 6 of the ring. Introducing small alkyl or electron-withdrawing groups can alter the basicity of the nitrogen atom and the hydrogen-bonding capacity of the oxygen atom. For instance, substitution at the C-2 or C-6 positions can create chiral centers, potentially leading to enantiomers with different biological activities and target selectivities. Larger substituents, such as phenyl or benzyl (B1604629) groups, can be introduced to probe for additional binding interactions, like pi-stacking, with aromatic amino acid residues in a target protein.

| Analogue | Modification to Morpholine Ring | Predicted Impact on Activity |

|---|---|---|

| 1-((2R)-2-Methylmorpholin-4-yl)hexadecan-1-one | Methyl group at C-2 | Introduces chirality; may lead to stereoselective binding. |

| 1-(3,3-Dimethylmorpholin-4-yl)hexadecan-1-one | Gem-dimethyl at C-3 | Increases steric bulk near the amide linkage, potentially restricting bond rotation. |

| 1-(Thiomorpholin-4-yl)hexadecan-1-one | Oxygen replaced by Sulfur | Alters polarity, size, and hydrogen bonding capacity. |

Impact of Functional Group Substitutions on Molecular Interactions

Functional group substitutions on either the hexadecanoyl chain or the morpholine ring directly influence the non-covalent interactions that govern ligand-receptor binding. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Amide Carbonyl Group: The carbonyl oxygen is a primary hydrogen bond acceptor. Replacing the amide linkage with a more stable or electronically different group (e.g., a thioamide or an amine) would drastically alter the molecule's interaction profile.

Morpholine Oxygen: The ether oxygen in the morpholine ring is also a hydrogen bond acceptor. Its removal or replacement (e.g., with sulfur in thiomorpholine) changes the geometry and electronic nature of the ring, affecting its ability to interact with polar residues in a binding pocket. researchgate.net

Hydroxyl or Amino Groups on the Acyl Chain: Introducing polar functional groups like hydroxyl (-OH) or amino (-NH2) along the lipid chain can introduce new hydrogen bonding opportunities. This can anchor the flexible chain to a specific region of the binding site, increasing affinity and potentially altering the orientation of the morpholine head.

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize observed SAR data and to predict the activity of novel compounds, thereby guiding synthetic efforts.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of 1-(Morpholin-4-yl)hexadecan-1-one, a QSAR model would be developed by first calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:

Lipophilicity: LogP (partition coefficient)

Electronic Properties: Dipole moment, partial charges on atoms

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, shape indices

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to generate an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC50). researchgate.net A robust QSAR model can predict the activity of unsynthesized compounds and highlight which properties are most important for activity. researchgate.netpensoft.net

| Analogue | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analogue 1 | 6.8 | 380 | 2.5 | 5.2 |

| Analogue 2 | 7.2 | 410 | 2.4 | 5.6 |

| Analogue 3 | 6.5 | 375 | 3.1 | 6.1 |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target to form a stable complex. unar.ac.id This method is instrumental in understanding the molecular basis of action for this compound and its analogues.

The process involves:

Obtaining a 3D structure of the target protein, often from X-ray crystallography or homology modeling.

Generating a 3D conformation of the ligand.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds between the morpholine oxygen or amide carbonyl and specific amino acid residues, as well as hydrophobic interactions of the hexadecanoyl chain with nonpolar regions of the active site. nih.gov This information is invaluable for explaining existing SAR and designing new derivatives with improved binding. researchgate.net

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For the this compound-protein complex predicted by docking, an MD simulation can:

Assess the stability of the binding pose over a period of nanoseconds to microseconds.

Reveal conformational changes in both the ligand and the protein upon binding.

Analyze the persistence of key interactions (like hydrogen bonds) over time.

Provide a more accurate estimation of binding free energy.

Rational Design of this compound Derivatives

The rational design of derivatives based on the this compound scaffold is a focused effort in medicinal chemistry to optimize the molecule's interaction with specific biological targets, thereby enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are central to this process, systematically modifying distinct parts of the molecule—the morpholine headgroup, the amide linker, and the hexadecanoyl (C16) lipid tail—to elucidate the structural requirements for potent and selective bioactivity. A primary focus for this class of compounds has been the inhibition of enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endogenous signaling lipids. nih.govnih.gov Inhibiting FAAH can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov

The design process meticulously explores how changes in lipophilicity, conformation, and electronic properties, achieved through chemical modifications, influence the compound's ability to bind to its target enzyme.

Key Areas of Structural Modification

The SAR for this class of molecules can be broken down by modifications to its three core components:

The Acyl Chain (Hexadecanoyl Group): The long lipid tail is crucial for anchoring the molecule within the hydrophobic channels of target enzymes. nih.gov Studies focus on optimizing its length, rigidity, and substitution.

The Amide Linker: This central group connects the lipid tail and the morpholine ring. Its stability and conformational properties are important for correctly positioning the other two components within the enzyme's active site.

The Morpholine Ring: This polar headgroup often interacts with hydrophilic or solvent-exposed regions of the target protein. Its replacement or substitution helps to probe key interactions like hydrogen bonding.

Structure-Activity Relationship Findings

Influence of the Acyl Chain Length and Saturation

The hexadecanoyl (C16) chain is a common feature, but its length is a critical determinant of potency. The hydrophobic acyl chain-binding pocket of enzymes like FAAH is a long channel that best accommodates specific chain lengths.

Chain Length: Derivatives with acyl chains ranging from 14 to 20 carbons often exhibit optimal activity. Shorter chains may not fully occupy the hydrophobic binding pocket, leading to weaker van der Waals interactions and reduced potency. Conversely, excessively long chains may introduce steric hindrance or unfavorable conformations.

Unsaturation: The introduction of double or triple bonds into the alkyl chain can alter its conformation from a flexible chain to a more rigid structure. This can either improve or hinder binding, depending on the specific geometry of the enzyme's active site. For instance, analogues of the related endocannabinoid anandamide (B1667382) show that the arachidonoyl chain (C20:4) has a specific folded conformation within the FAAH active site.

| Compound Analogue | Acyl Chain Modification | General Impact on Activity |

|---|---|---|

| C14 Analogue | Myristoyl (C14:0) | Often shows slightly reduced potency compared to C16. |

| C16 Parent | Palmitoyl (B13399708) (C16:0) | High potency, serves as a benchmark. |

| C18 Analogue | Stearoyl (C18:0) | Potency is often maintained or slightly increased. |

| Oleoyl Analogue | Oleoyl (C18:1) | Introduction of a cis-double bond can alter binding; activity is target-dependent. |

Influence of Morpholine Ring Modifications

Ring Substitution: Adding substituents to the carbon atoms of the morpholine ring can enhance binding by creating new interactions with the protein surface or by inducing a more favorable ring pucker. However, bulky substituents can also lead to steric clashes, reducing activity.

Heteroatom Importance: Replacing the morpholine oxygen with sulfur (to form a thiomorpholine (B91149) derivative) or another nitrogen (a piperazine (B1678402) derivative) is a common strategy to probe the importance of the oxygen's hydrogen-bonding capability. In many enzyme targets, this interaction is critical, and its removal significantly decreases inhibitory potency.

Ring Replacement: The complete replacement of the morpholine ring with other cyclic or acyclic amines helps to define the spatial and electronic requirements of the polar headgroup. For example, replacing morpholine with a less polar piperidine (B6355638) ring can diminish activity if hydrogen bonding is key.

| Compound Analogue | Headgroup Modification | General Impact on Activity |

|---|---|---|

| Piperidine Analogue | Replacement of morpholine with piperidine. | Typically results in decreased activity, highlighting the role of the ring oxygen. |

| Thiomorpholine Analogue | Replacement of ring oxygen with sulfur. | Leads to variable results; can decrease activity if H-bonding is lost. |

| N-Methylpiperazine Analogue | Replacement of morpholine with N-methylpiperazine. | Often reduces activity due to changes in basicity and steric profile. |

| C2-Methylmorpholine Analogue | Addition of a methyl group at the C2 position. | May increase or decrease potency depending on the stereochemistry and target topology. |

Investigation of Metabolic Pathways of 1 Morpholin 4 Yl Hexadecan 1 One

Enzymatic Biotransformations and Metabolite Identification

The investigation into the enzymatic biotransformations of 1-(Morpholin-4-yl)hexadecan-1-one would commence with in vitro studies using various biological matrices. The primary goal would be to identify the potential metabolites formed through enzymatic reactions.

Typically, this would involve incubating the parent compound with liver microsomes, S9 fractions, or hepatocytes from different species, including human, rat, and mouse. These preparations contain a rich milieu of drug-metabolizing enzymes. The resulting mixture of the parent compound and its metabolites would then be analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often with high-resolution capabilities like time-of-flight (TOF) or Orbitrap MS, to elucidate the structures of the metabolites.

Expected biotransformations would likely target both the morpholine (B109124) ring and the hexadecanoyl chain. Potential reactions could include:

Oxidation: Hydroxylation of the hexadecanoyl chain at various positions (ω, ω-1, etc.) or on the morpholine ring. This is a common reaction catalyzed by cytochrome P450 (CYP) enzymes.

N-dealkylation or N-oxidation: Reactions involving the nitrogen atom of the morpholine ring.

Amide hydrolysis: Cleavage of the amide bond to yield morpholine and hexadecanoic acid.

Beta-oxidation: Shortening of the fatty acid chain.

The identification of these metabolites is crucial for understanding the detoxification or potential bioactivation pathways of the compound.

In Vitro and In Vivo Metabolic Fate Studies

To understand the complete metabolic fate, both in vitro and in vivo studies are essential.

In Vitro Studies: As mentioned, in vitro systems like liver microsomes and hepatocytes are fundamental. These studies help in generating a profile of the primary metabolites and provide an initial assessment of the metabolic stability of the compound. Comparing the metabolic profiles across different species can also help in selecting the most appropriate animal model for subsequent in vivo studies.

In Vivo Studies: Following the in vitro characterization, in vivo studies in animal models (e.g., rats, mice) would be conducted. This involves administering the compound and collecting biological samples such as plasma, urine, and feces over a time course. The analysis of these samples for the parent compound and its metabolites provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile. These studies reveal the major circulating and excreted metabolites, offering insights into the primary routes of elimination from the body.

Identification of Key Enzymes in the Metabolism of this compound

Pinpointing the specific enzymes responsible for the metabolism of this compound is a critical step. This is typically achieved through a series of in vitro experiments.

To identify the specific cytochrome P450 (CYP) isoforms involved, recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells) are used. The compound would be incubated with each individual CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to determine which ones are capable of metabolizing it.

Further confirmation can be obtained using selective chemical inhibitors for specific CYP isoforms in human liver microsomes. A reduction in the metabolism of the compound in the presence of a specific inhibitor would indicate the involvement of that particular enzyme.

Given the structure of the compound, with its long alkyl chain and morpholine ring, it is plausible that several CYP enzymes, particularly from the CYP2 and CYP3 families, could be involved in its oxidation. nih.gov Other enzyme families, such as flavin-containing monooxygenases (FMOs) or hydrolases, might also play a role.

Metabolomics Approaches to Characterize Metabolic Pathways

Metabolomics offers a powerful, unbiased approach to understanding the global metabolic changes induced by a compound. In the context of this compound, a metabolomics study would involve treating a biological system (e.g., cells in culture or an animal model) with the compound and then analyzing the changes in the entire metabolome.

This is typically done using high-resolution mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. By comparing the metabolic profiles of treated versus untreated groups, one can identify not only the direct metabolites of the compound but also the downstream endogenous metabolites that are affected. This provides a broader understanding of the compound's impact on cellular metabolic networks.

Branched Metabolic Pathway Analysis

Metabolic pathways are not always linear; they can be branched, with a single compound giving rise to multiple products that then undergo further, distinct metabolic transformations. kavrakilab.orgnih.gov Analyzing these branched pathways is crucial for a complete understanding of a compound's fate.

For this compound, a branched pathway could arise from the initial molecule undergoing, for example, both hydroxylation on the fatty acid chain and oxidation of the morpholine ring. These two initial metabolites could then each be further metabolized through different routes, creating a complex web of metabolic products.

Computational tools and algorithms are often used to analyze and visualize these complex branched pathways from the large datasets generated in metabolomics studies. kavrakilab.orgnih.gov This level of analysis helps in constructing a comprehensive metabolic map and understanding the relative importance of different metabolic routes.

Role of 1 Morpholin 4 Yl Hexadecan 1 One in Chemical Biology

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The development of a chemical probe requires extensive characterization of its selectivity and mechanism of action.

Currently, there is a lack of specific published research detailing the use of 1-(Morpholin-4-yl)hexadecan-1-one as a chemical probe. While the lipophilic hexadecanoyl chain and the polar morpholine (B109124) group suggest potential interactions with biological membranes or enzymes involved in lipid metabolism, dedicated studies to validate this compound as a selective probe for any particular biological target are not found in the available scientific literature.

Tool Compound Development for Target Validation

Tool compounds are essential for the validation of potential drug targets. They are typically potent and selective modulators of a specific protein's function.

The development of this compound as a tool compound for target validation has not been documented in peer-reviewed research. The process of developing a tool compound involves rigorous structure-activity relationship (SAR) studies and selectivity profiling against a wide range of potential off-targets. Such studies for this compound have not been reported.

Investigation of Biomolecular Interactions using this compound

Understanding how a compound interacts with its biological targets is fundamental to chemical biology. Techniques such as affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry are often employed for this purpose.

There are no specific studies available that investigate the biomolecular interactions of this compound. While the structure suggests it could potentially bind to proteins that recognize long-chain fatty acids or amides, experimental evidence to support this and identify specific binding partners is currently absent from the scientific record.

Integration with Functional Genomic Screens

Functional genomic screens, including CRISPR-Cas9 and RNAi screens, are powerful methods to elucidate gene function and identify drug targets. Chemical compounds can be integrated into these screens to explore mechanisms of action and identify genetic determinants of sensitivity or resistance.

No published research has been found that describes the integration of this compound with any form of functional genomic screening. Such experiments would be crucial to understand its cellular mechanism of action and to identify any specific genetic contexts in which it might have an effect.

Medicinal Chemistry Perspectives and Applications

Scaffold Design and Optimization for Drug Discovery

In drug discovery, a scaffold is a core chemical structure upon which various modifications can be made to develop new drug candidates. The morpholine (B109124) ring within 1-(Morpholin-4-yl)hexadecan-1-one is considered a "privileged scaffold". nih.govnih.gov This is due to its frequent appearance in a wide range of biologically active molecules and approved drugs, highlighting its favorable properties for interacting with biological targets. nih.govsci-hub.se

The morpholine moiety offers several advantages for scaffold design:

Physicochemical Properties : It can improve key physicochemical properties such as solubility and polarity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govbiosynce.com The presence of the nitrogen atom provides basicity, while the oxygen atom can act as a hydrogen bond acceptor. biosynce.comacs.org

Metabolic Stability : The morpholine ring is often introduced to enhance the metabolic stability of a potential drug. nih.gov

Synthetic Accessibility : As a versatile and readily available building block, the morpholine ring can be easily incorporated into molecules through established synthetic methods. nih.gov

The hexadecanoyl chain, a saturated 16-carbon fatty acid derivative, provides a long, lipophilic tail. This feature can be optimized to modulate a compound's ability to cross cell membranes or to interact with hydrophobic pockets in target proteins. Optimization of this scaffold could involve:

Altering the length of the alkyl chain to fine-tune lipophilicity.

Introducing unsaturation or branching into the chain.

Adding functional groups to the morpholine ring or the alkyl chain to create new interaction points with a biological target. rroij.com

This iterative process of modification, guided by structure-activity relationship (SAR) studies, is central to lead optimization in drug discovery. rroij.com

Design of Novel Small Molecular Structures

The structure of this compound serves as a blueprint for the rational design of new small molecules. Medicinal chemists can use this compound as a starting point, leveraging its constituent parts to build novel chemical entities with desired therapeutic properties. omicsonline.org The core "morpholin-4-yl-ethan-1-one" fragment, for instance, appears in various chemical libraries, indicating its utility as a building block for more complex molecules. chemdiv.com

The design strategy often involves combining the morpholine scaffold with other chemical motifs to target specific biological pathways. For example, by replacing the hexadecanoyl chain with other functional groups, a diverse library of compounds can be generated. Examples of related structures from chemical databases illustrate this principle, where the morpholine-amide core is attached to different cyclic or aromatic systems. sigmaaldrich.comontosight.ai This approach allows for the exploration of a vast chemical space, increasing the probability of identifying molecules with novel biological activities. nih.gov

Heterocyclic Chemistry in Drug Development

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry. rroij.comomicsonline.orgmdpi.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocycle. nih.gov The morpholine ring in this compound is a prime example of a six-membered heterocycle containing both nitrogen and oxygen. sci-hub.sebiosynce.com

The importance of heterocycles like morpholine in drug development stems from their ability to:

Provide Structural Diversity : The vast number of possible heterocyclic ring systems allows chemists to create a wide array of three-dimensional structures for interacting with biological targets. mdpi.com

Modulate Pharmacokinetics : They are used to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity, which in turn optimizes a drug's ADME/Tox profile. nih.gov

Act as Pharmacophores : The heterocyclic motif itself is often a key part of the pharmacophore, the essential part of a molecule's structure responsible for its biological activity. nih.govnih.gov The morpholine ring, for example, is a crucial component in drugs like the antibiotic Linezolid, where it plays a key role in binding to the bacterial ribosome. biosynce.com

The versatility and favorable biological and physicochemical properties of the morpholine ring have led to its classification as a privileged structure in medicinal chemistry. nih.gov

| Drug Name | Therapeutic Area | Role of the Morpholine Ring |

|---|---|---|

| Linezolid | Antibiotic | Essential for binding to the bacterial ribosome; improves pharmacokinetic profile. biosynce.com |

| Gefitinib | Anticancer | Acts as a solvent-front-interacting moiety, enhancing potency and solubility. |

| Aprepitant | Antiemetic | Contributes to the overall structure required for antagonizing the NK1 receptor. |

| Amorolfine | Antifungal | Forms part of the core pharmacophore responsible for its antifungal activity. sci-hub.se |

Exploration as a Lead Compound for Therapeutic Agents

A lead compound is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to create a viable drug. While specific biological activity data for this compound is not extensively published, its structure suggests potential for exploration. The morpholine core is present in compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. sci-hub.senih.govresearchgate.net

The exploration of this compound as a lead would involve:

Screening : Testing the compound in a variety of biological assays to identify any potential therapeutic activity.

Structure-Activity Relationship (SAR) Studies : If an activity is found, chemists would synthesize and test a series of analogs to understand which parts of the molecule are crucial for its effects. mdpi.com SAR studies on other morpholine derivatives have shown that modifications can significantly impact potency. nih.govresearchgate.net For example, adding substituents to the morpholine ring or altering the group attached to the nitrogen can dramatically increase or decrease activity against a specific target. researchgate.nete3s-conferences.org

Lead Optimization : Systematically modifying the structure to enhance potency and selectivity while improving drug-like properties. rroij.com This could involve altering the lipophilic tail or introducing different heterocyclic rings to probe interactions with a target protein.

The combination of the well-established morpholine pharmacophore with a long fatty acid chain makes this compound an intriguing candidate for initial screening in various disease models.

Structure-Based Drug Design Implications

Structure-based drug design relies on knowledge of the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The chemical features of this compound have direct implications for this approach.

Hydrogen Bonding : The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule within a protein's binding site. acs.orgresearchgate.netresearchgate.net

Hydrophobic Interactions : The long, flexible hexadecanoyl chain is well-suited to occupy deep, hydrophobic pockets within a target protein. researchgate.net The flexibility of the chain allows it to adopt various conformations to maximize favorable interactions.

Scaffold for Elaboration : The relatively simple structure can be used as a starting point for computational modeling. Using docking programs, researchers could virtually place this molecule into the active site of a target enzyme or receptor. The model would suggest how to modify the structure—for example, by adding functional groups at specific positions—to improve binding affinity and create a more potent and selective inhibitor or modulator.

In CNS drug discovery, the morpholine ring is often used to modulate pharmacokinetic properties and can be a key factor in crossing the blood-brain barrier. acs.org Therefore, in a structure-based design campaign for a neurological target, this compound could serve as an initial fragment for developing brain-penetrant molecules.

| Property | Value | Source |

|---|---|---|

| CAS Number | 5299-68-3 | letopharm.com |

| Density | 0.927 g/cm³ | letopharm.com |

| Boiling Point | 453.6°C at 760 mmHg | letopharm.com |

| Refractive Index | 1.468 | letopharm.com |

| Vapor Pressure | 2.04E-08 mmHg at 25°C | letopharm.com |

Computational Studies on 1 Morpholin 4 Yl Hexadecan 1 One

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 1-(Morpholin-4-yl)hexadecan-1-one. nih.govnih.gov DFT methods model the electron density to calculate the energy of the system, providing a balance between accuracy and computational cost. nih.gov

Studies on similar morpholine-containing compounds have utilized DFT to determine optimized geometries, including bond lengths and angles. researchgate.net For this compound, such calculations would elucidate the three-dimensional arrangement of atoms, considering the flexible hexadecyl chain and the morpholine (B109124) ring.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. Other properties like ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be calculated to provide a comprehensive understanding of the molecule's electronic behavior. rsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.8 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Chemical Softness (S) | 0.35 | eV⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model the interactions between atoms. wustl.edu The atoms are treated as balls and the bonds as springs, with parameters derived from experimental data or higher-level quantum calculations.

Molecular dynamics (MD) simulations use the force fields from molecular mechanics to simulate the movement of atoms and molecules over time. choderalab.org For this compound, MD simulations could be employed to study its conformational flexibility, particularly of the long alkyl chain, and its interactions with solvents or biological macromolecules. These simulations can reveal how the molecule behaves in a dynamic environment, providing insights into its transport properties and potential binding modes with target proteins. A theoretical study on the role of morpholine as a catalyst in urethane (B1682113) formation highlights how computational methods can elucidate reaction mechanisms. researchgate.net

Prediction of Chemical Reactivity and Stability

The electronic properties calculated from DFT studies are direct predictors of chemical reactivity and stability. nih.gov The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. nih.gov The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating sites prone to nucleophilic attack.

The HOMO-LUMO energy gap is a measure of the molecule's excitability and kinetic stability. nih.gov A large gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Other quantum chemical descriptors, such as chemical hardness and softness, further refine these predictions. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.gov

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. nih.govmdpi.com this compound can serve as a scaffold or a lead compound for the design of virtual libraries. These libraries consist of structurally related compounds that can be computationally screened against a biological target, such as a receptor or an enzyme. nih.gov

The process often involves molecular docking, where the binding of each compound in the virtual library to the active site of the target protein is simulated. mdpi.com Docking algorithms predict the preferred binding orientation and affinity of the ligand, which are then used to rank the compounds. mdpi.com This approach allows for the rapid and cost-effective identification of promising candidates for further experimental testing. mdpi.com The design of these libraries can be guided by pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. psu.edu

Cheminformatics Analysis of Related Chemical Space

Cheminformatics applies computational tools to analyze and organize chemical information. acm.org For this compound, cheminformatics can be used to explore the chemical space of related compounds. nih.gov This involves generating a dataset of structurally similar molecules and analyzing their properties using various molecular descriptors. These descriptors can include physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and topological indices that encode structural features. bioconductor.org

By visualizing the chemical space, researchers can identify structure-activity relationships (SAR), where specific structural modifications are correlated with changes in biological activity. nih.gov This analysis helps in understanding the key structural features responsible for a desired effect and guides the design of new compounds with improved properties. Similarity searching, a core cheminformatics technique, can be used to find other known compounds with similar structures to this compound, potentially revealing new biological activities or applications. acm.org

Conclusion and Future Research Directions

Unaddressed Research Questions and Opportunities

The lack of specific research on 1-(Morpholin-4-yl)hexadecan-1-one presents a significant opportunity for novel investigations. Key unaddressed research questions include:

Chemical Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its fundamental physicochemical properties, such as solubility, stability, and lipophilicity?

Biological Target Identification: Does this compound interact with fatty acid amide hydrolase (FAAH) or other components of the endocannabinoid system? Does it exhibit inhibitory activity against FAAH, and if so, what is its potency and mechanism of inhibition (e.g., reversible, irreversible, competitive)?

In Vitro Biological Activity: What are the effects of this compound on various cell-based assays? Can it modulate the levels of pro-inflammatory cytokines in immune cells, such as macrophages? nih.gov Does it exhibit any cytotoxic effects on different cell lines?

Structure-Activity Relationship (SAR) Studies: How do modifications to the fatty acid chain length or substitutions on the morpholine (B109124) ring affect the compound's biological activity? This could lead to the identification of more potent and selective analogs.

Potential for Translational Research (preclinical focus only)

Should initial in vitro studies demonstrate promising activity, particularly as a FAAH inhibitor, this compound would hold significant potential for preclinical translational research. The focus of these investigations would be to establish its efficacy and safety in animal models of disease.

Potential preclinical research avenues include:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models is crucial. This would involve developing analytical methods to quantify the compound and its potential metabolites in biological matrices.

In Vivo Efficacy Studies: Based on the known therapeutic potential of FAAH inhibitors, this compound could be evaluated in rodent models of:

Pain: Neuropathic pain (e.g., chronic constriction injury model) and inflammatory pain (e.g., formalin test). nih.gov

Anxiety and Depression: Models such as the elevated plus maze and forced swim test. nih.gov

Neuroinflammation: Models of neurodegenerative diseases where inflammation plays a key role.

Preliminary Toxicology and Safety Pharmacology: Initial assessment of the compound's safety profile in animals would be necessary. This would include acute toxicity studies and evaluation of its effects on major organ systems.

Interdisciplinary Collaborations and Emerging Technologies

The comprehensive investigation of this compound would greatly benefit from interdisciplinary collaborations and the application of emerging technologies.

Medicinal Chemistry and Computational Modeling: Collaboration between synthetic organic chemists and computational chemists can guide the rational design of more potent and selective analogs based on structure-activity relationships and molecular docking studies with target enzymes like FAAH.

Biochemistry and Pharmacology: Biochemists can perform detailed enzyme kinetics and mechanism of action studies, while pharmacologists can design and execute robust in vitro and in vivo experiments to evaluate the compound's biological effects.

Emerging Technologies:

High-Throughput Screening (HTS): If a library of analogs is synthesized, HTS can be employed to rapidly screen for compounds with the desired biological activity.

CRISPR-Cas9 Gene Editing: This technology can be used to create cell lines with knockout or modified expression of target proteins (e.g., FAAH) to validate the compound's mechanism of action.

Advanced Imaging Techniques: In vivo imaging techniques could be used to track the distribution of labeled compounds and to assess their effects on biological processes in real-time.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(Morpholin-4-yl)hexadecan-1-one, and how can data contradictions be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify morpholine ring protons (δ ~3.5–3.7 ppm) and ketone carbonyl signals (δ ~200–210 ppm). For long-chain hexadecanoyl groups, analyze methylene/methyl protons (δ ~1.2–1.6 ppm) .

- Infrared (IR) Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm) and morpholine ring (C-O-C stretch at ~1100 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular ion peaks (e.g., [M+H] for CHNO, expected m/z ~332.3) .

- Data Contradictions : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with analogs like 3-(Morpholin-4-yl)-1,3-diphenylpropenone (CAS 29345327) for structural consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and ignition sources. Monitor for decomposition (e.g., discoloration, odor changes) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conformational analysis of the morpholine ring in this compound be performed computationally?

- Methodological Answer :

- Software Tools : Use SHELXL for crystallographic refinement to determine ring puckering parameters (e.g., Cremer-Pople coordinates) .

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to compare chair vs. twist-boat conformations. Analyze energy differences (<5 kJ/mol suggests flexibility) .

- Example Parameters :

| Conformation | Puckering Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| Chair | 0.45 | 0 |

| Twist-boat | 0.48 | 30 |

Q. What methodologies resolve crystallographic data discrepancies for morpholinyl ketones?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Monitor R (<5%) to ensure data quality .

- Refinement Strategies : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered hexadecanoyl chains .

- Validation Tools : Check with PLATON for missed symmetry or twinning. Compare with ORTEP-3 visualizations to confirm bond lengths/angles (e.g., C=O: ~1.22 Å; C-N: ~1.47 Å) .

Q. How can the purity of synthesized this compound be validated chromatographically?

- Methodological Answer :

- HPLC Conditions : Use a C18 column with mobile phase methanol/water (70:30 v/v). Detect at 254 nm (morpholine UV absorbance). Retention time ~8–10 min .

- Impurity Profiling : Compare with reference standards (e.g., 1-(4-Methoxyphenyl)heptan-1-one, CAS TMT00300) to identify byproducts like unreacted morpholine .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of morpholinyl ketones?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.